1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine
Brand Name: Vulcanchem
CAS No.: 685542-25-0
VCID: VC4012956
InChI: InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
SMILES: COC1=CC=C(C=C1)OCC(=NO)N
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine

CAS No.: 685542-25-0

Cat. No.: VC4012956

Molecular Formula: C9H12N2O3

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine - 685542-25-0

Specification

CAS No. 685542-25-0
Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
IUPAC Name N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide
Standard InChI InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Standard InChI Key MOUWIXXWWAOTFJ-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=C(C=C1)OC/C(=N/O)/N
SMILES COC1=CC=C(C=C1)OCC(=NO)N
Canonical SMILES COC1=CC=C(C=C1)OCC(=NO)N

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound’s molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol . Its IUPAC name, N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide, reflects three critical components:

  • A hydroxyimino group (-NOH) at position 1, which confers redox activity and metal-chelating potential.

  • A 4-methoxyphenoxy ether substituent at position 2, contributing to lipophilicity and aromatic interactions.

  • An ethylamine backbone, providing basicity and reactivity in nucleophilic substitutions .

The SMILES notation (COC1=CC=C(C=C1)OCC(=NO)N) and InChIKey (MOUWIXXWWAOTFJ-UHFFFAOYSA-N) uniquely define its stereochemical configuration .

Synthesis and Manufacturing

Reported Synthetic Routes

The compound is synthesized via a multi-step protocol, as inferred from analogous methodologies :

  • Condensation: Reaction of 4-methoxyacetophenone with hydroxylamine hydrochloride to form the hydroxyimino intermediate.

  • Etherification: Alkylation of the intermediate with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃).

  • Purification: Chromatographic separation to isolate the target compound.

A patent (WO2015159170A2) describing the synthesis of structurally related 1-(4-methoxyphenyl)ethylamine highlights the use of molecular sieves and Adam’s catalyst (PtO₂) for imine reduction, suggesting potential parallels in optimizing yield and enantiomeric purity .

Challenges in Scalability

Key limitations include:

  • Low optical purity (≤57%) in early-stage syntheses, necessitating enzymatic resolution or asymmetric hydroboration .

  • Solvent dependency: Benzene, a toxic solvent used in early methods, requires substitution with greener alternatives like toluene or ethyl acetate .

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: Decomposes above 200°C, as extrapolated from similar aryloxyethylamines.

  • pH sensitivity: The hydroxyimino group protonates at acidic pH (predicted pKa ~4.5), altering solubility and reactivity .

Solubility and Partitioning

PropertyValue/Description
Water solubilityLow (estimated <1 mg/mL at 25°C)
logP (octanol/water)1.8 (calculated via XLogP3)
Melting pointNot reported

Future Research Priorities

  • Synthetic optimization: Develop enantioselective routes using biocatalysts (e.g., lipases) or chiral auxiliaries.

  • Spectroscopic characterization: Obtain NMR, IR, and X-ray crystallography data to validate computational models.

  • Biological profiling: Screen for antimicrobial, anticancer, or neuroprotective activity in in vitro assays.

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